- Preparation of benzo[g]isoquinoline compounds and their application in organic electroluminescent device, China, , ,
Cas no 952514-79-3 (Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl-)
952514-79-3 structure
Product Name:Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl-
CAS-Nr.:952514-79-3
MF:C19H15BN2O2
MW:314.145604372025
MDL:MFCD11045057
CID:802588
PubChem ID:253661938
Update Time:2024-10-25
Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid
- 4-(1-Phenyl-1H-benzimidazol-2-yl)phenylboronic Acid (contains varying amounts of Anhydride)
- [4-(1-phenylbenzimidazol-2-yl)phenyl]boronic acid
- 1-phenyl-2-( phenyl-4-boromic acid)-benzimidazole
- 4-(1-Phenyl-1H-benziMidazol-2-yl)phenylboronic acid
- Boronic acid, B-[4-(1-phenyl-1H-benzimidazol-2-yl)phenyl]-
- 4-(1-Phenyl-1H-benzimidazol-2-yl)benzeneboronic Acid (contains varying amounts of Anhydride)
- B-[4-(1-Phenyl-1H-benzimidazol-2-yl)phenyl]boronic acid
- 4-(1-PHENYL-1H-BENZO[D]IMIDAZOL-2-YL)PHENYLBORONIC ACID
- 4-(1-Phenylbenzimidazol-2-yl)phenylboronic Acid
- [4-(1-Phenyl-1H-benzimidazol-2-yl)phenyl]boronic acid
- Boronic acid,B-[4-(1-phenyl-1H-benzimidazol-2-yl)phenyl]-
- KSC657C1N
- B-[4-(1-Phenyl-1H-benzimidazol-2-yl)phenyl]boronic acid (ACI)
- (4-(1-Phenyl-1H-benzo[d]imidazole-2-yl)phenyl)boronic acid
- Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl-
- DB-210762
- 4-(1-Phenyl-1H-benzimidazol-2-yl)phenylboronicAcid(containsvaryingamountsofAnhydride)
- (4(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid
- 4-(1-Phenylbenzo[d]imidazol-2-yl)phenylboronic acid
- 4-(1-Phenyl-1H-benzimidazol-2-yl)benzeneboronic Acid
- 4-(1-PHENYL-1,3-BENZODIAZOL-2-YL)PHENYLBORONIC ACID
- DS-18560
- B-[4-(1-phenyl-1H-benzimidazol-2-yl)phenyl]-boronic acid
- (4-(1-phenyl-1H-benzo[d]imidazol-2-yl) phenyl)boronic acid
- MFCD11045057
- PBSIVXAPTBHFFV-UHFFFAOYSA-N
- AKOS016004543
- 952514-79-3
- 4-(1-phenyl-1H-benzo [d]imidazol-2-yl) phenylboronic acid
- SY038955
- DTXSID80693030
- (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid, 95%
- P2158
- SCHEMBL167664
- SB66409
- BCP12956
-
- MDL: MFCD11045057
- Inchi: 1S/C19H15BN2O2/c23-20(24)15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)22(19)16-6-2-1-3-7-16/h1-13,23-24H
- InChI-Schlüssel: PBSIVXAPTBHFFV-UHFFFAOYSA-N
- Lächelt: OB(C1C=CC(C2N(C3C=CC=CC=3)C3C(=CC=CC=3)N=2)=CC=1)O
Berechnete Eigenschaften
- Genaue Masse: 314.12300
- Monoisotopenmasse: 314.123
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 24
- Anzahl drehbarer Bindungen: 3
- Komplexität: 408
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 58.3
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: nichts
Experimentelle Eigenschaften
- Siedepunkt: 572.6℃ at 760 mmHg
- PSA: 58.28000
- LogP: 2.37230
Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl- Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Gefahrenhinweis: H315-H319
- Warnhinweis: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl- Zolldaten
- HS-CODE:2933990090
- Zolldaten:
China Zollkodex:
2933990090Übersicht:
299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date
Zusammenfassung:
299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 226676-250mg |
4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid |
952514-79-3 | 95% | 250mg |
£10.00 | 2022-02-28 | |
| Fluorochem | 226676-5g |
4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid |
952514-79-3 | 95% | 5g |
£63.00 | 2022-02-28 | |
| Fluorochem | 226676-25g |
4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid |
952514-79-3 | 95% | 25g |
£248.00 | 2022-02-28 | |
| Chemenu | CM135353-5g |
(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid |
952514-79-3 | 95+% | 5g |
$71 | 2021-08-05 | |
| Chemenu | CM135353-25g |
(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid |
952514-79-3 | 95+% | 25g |
$302 | 2021-08-05 | |
| Chemenu | CM135353-100g |
(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid |
952514-79-3 | 95+% | 100g |
$999 | 2021-08-05 | |
| Chemenu | CM135353-5g |
(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid |
952514-79-3 | 95%+ | 5g |
$*** | 2023-05-29 | |
| Chemenu | CM135353-25g |
(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid |
952514-79-3 | 95%+ | 25g |
$*** | 2023-05-29 | |
| Chemenu | CM135353-100g |
(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid |
952514-79-3 | 95%+ | 100g |
$*** | 2023-05-29 | |
| Fluorochem | 226676-1g |
4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid |
952514-79-3 | 95% | 1g |
£19.00 | 2022-02-28 |
Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl- Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 Reagents: Triisopropyl borate ; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt
1.2 Reagents: Triisopropyl borate ; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; rt → -78 °C; 1.5 h, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; overnight, -78 °C → rt
1.2 Reagents: Triisopropyl borate ; -78 °C; overnight, -78 °C → rt
Referenz
- Heterocyclic compound and its application in organic electroluminescent device, China, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Cyclohexane ; -78 °C; 1 h, -78 °C
1.2 Reagents: Triethyl borate ; 2 h, -78 °C; 10 h, -78 °C → rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Triethyl borate ; 2 h, -78 °C; 10 h, -78 °C → rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referenz
- Preparation of 1,3,4-thiadiazole based bipolar compounds and their application in OLED, China, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C; 2 h, -78 °C
1.2 Reagents: Trimethyl borate ; 1 h, -78 °C; overnight, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 5 h
1.4 Reagents: Sodium carbonate ; neutralized
1.2 Reagents: Trimethyl borate ; 1 h, -78 °C; overnight, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 5 h
1.4 Reagents: Sodium carbonate ; neutralized
Referenz
- Spin-coated highly efficient phosphorescent organic light-emitting diodes based on bipolar triphenylamine-benzimidazole derivatives, Advanced Functional Materials, 2008, 18(4), 584-590
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
1.2 Reagents: Triisopropyl borate ; -78 °C; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
Referenz
- Preparation of aromatic heterocycle derivatives as organic electroluminescent device materials, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Butyllithium , Triisopropyl borate Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C; overnight, -78 °C → rt
Referenz
- Organic light emitting device, China, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Butyllithium , Triisopropyl borate Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 1 h, -78 °C; overnight, -78 °C → rt
Referenz
- Preparation of benzimidazole derivatives as electron transport materials, China, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C; 30 min, -78 °C
1.2 Reagents: Trimethyl borate ; 30 min, -78 °C; overnight, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 5 h, rt
1.4 Reagents: Sodium carbonate ; 10 min, neutralized, rt
1.2 Reagents: Trimethyl borate ; 30 min, -78 °C; overnight, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 5 h, rt
1.4 Reagents: Sodium carbonate ; 10 min, neutralized, rt
Referenz
- Quinazoline derivative composition for electronic film and device, Japan, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 24 h, 180 °C
Referenz
- Nitrogen-containing heterocyclic compounds and organic light-emitting device including the heterocyclic compounds as electron-transporting layer, United States, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ; 30 min, rt
Referenz
- Process for the preparation of benzimidazoles containing boronic acid functionality through metal-free aerobic oxidation, Korea, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Butyllithium , Trimethyl borate
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Using a double-doping strategy to prepare a bilayer device architecture for high-efficiency red PhOLEDs, Journal of Materials Chemistry, 2011, 21(6), 1846-1851
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 Reagents: Triisopropyl borate ; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
1.2 Reagents: Triisopropyl borate ; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
Referenz
- Preparation of heteroaryl compounds as electroluminescent materials, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C
1.3 Reagents: Water ; 20 min
1.4 Reagents: Hydrochloric acid Solvents: Water ; 30 min, acidified
1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C
1.3 Reagents: Water ; 20 min
1.4 Reagents: Hydrochloric acid Solvents: Water ; 30 min, acidified
Referenz
- Preparation of 13,14-dihydro-14,14-dimethylbenz[c]indeno[2,1-a]carbazoles as electroluminescent materials, China, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 0.5 h, -78 °C
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 min, acidified
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 min, acidified
Referenz
- Preparation of symmetrical phenanthroimidazole host materials useful for producing electroluminescent devices, China, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt; 1 h, rt
1.2 Reagents: Trimethyl borate ; 10 h, rt
1.2 Reagents: Trimethyl borate ; 10 h, rt
Referenz
- Electron-transporting triazine derivatives and organic electroluminescent devices using the same, Korea, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt; 1 h, rt
1.2 Reagents: Trimethyl borate ; 10 h, rt
1.2 Reagents: Trimethyl borate ; 10 h, rt
Referenz
- Novel organic electroluminescent compounds and organic electroluminescent device using the same, World Intellectual Property Organization, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C
Referenz
- An organic compound and electroluminescent device using the organic compound, China, , ,
Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl- Raw materials
Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl- Preparation Products
Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl- Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:952514-79-3)1-苯基-2-(4-苯基硼酸)-苯并咪唑
Bestellnummer:LE25879187
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 12:51
Preis ($):discuss personally
Email:18501500038@163.com
Shaanxi pure crystal photoelectric technology co. LTD
Gold Mitglied
(CAS:952514-79-3)(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid
Bestellnummer:CJC062
Bestandsstatus:in Stock
Menge:1kg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Monday, 4 August 2025 09:50
Preis ($):price inquiry
Email:2589440029@qq.com
Amadis Chemical Company Limited
Gold Mitglied
(CAS:952514-79-3)Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl-
Bestellnummer:A847409
Bestandsstatus:in Stock
Menge:100g/25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:15
Preis ($):871.0/279.0
Email:sales@amadischem.com
Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl- Verwandte Literatur
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Empfohlene Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:952514-79-3)1-苯基-2-(4-苯基硼酸)-苯并咪唑
Reinheit:99%
Menge:25KG,200KG,1000KG
Preis ($):Untersuchung
Shaanxi pure crystal photoelectric technology co. LTD
(CAS:952514-79-3)(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid
Reinheit:99%
Menge:1kg
Preis ($):Untersuchung